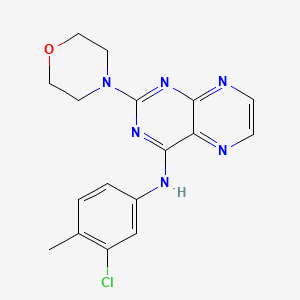

N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c1-11-2-3-12(10-13(11)18)21-16-14-15(20-5-4-19-14)22-17(23-16)24-6-8-25-9-7-24/h2-5,10H,6-9H2,1H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHAZUKZHQVPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.8 g/mol. The compound features a pteridine core, which is known for its role in various biological processes, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C17H21ClN6 |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 946218-47-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell signaling pathways. Research indicates that it can modulate pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer treatment. Specifically, its ability to inhibit certain kinases or enzymes associated with tumor growth has been documented in various studies.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has shown potent activity against breast cancer and lung cancer cell lines, indicating its potential as an anticancer agent .

Immunomodulatory Effects

This compound also displays immunomodulatory properties, which can enhance the immune response against tumors. It has been observed to influence cytokine production and modulate T-cell activity, thereby contributing to its anticancer effects.

Analgesic Effects

Additionally, preliminary studies suggest that this compound may possess analgesic properties. This could be beneficial in pain management associated with various conditions, including cancer.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, revealing an IC50 value indicative of significant potency against breast and lung cancer cells.

- Immunomodulation : Another study focused on the immunomodulatory effects, demonstrating that treatment with this compound led to increased production of pro-inflammatory cytokines in vitro, suggesting potential applications in enhancing anti-tumor immunity .

- Analgesic Activity : Research exploring the analgesic properties found that high doses resulted in reduced pain response in animal models, indicating a need for further exploration into its use for pain management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pteridine derivatives with substituted anilines. For morpholine-containing analogs, nucleophilic substitution or Buchwald-Hartwig amination can introduce the morpholine moiety. Yield optimization requires adjusting stoichiometry (e.g., 1.2–1.5 equivalents of morpholine), reaction temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Purification via column chromatography or recrystallization improves purity. Characterization via H/C NMR, IR, and mass spectrometry confirms structure .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and morpholine protons (δ 3.5–3.8 ppm). Discrepancies in integration may arise from tautomerism; variable-temperature NMR resolves dynamic effects.

- IR : Peaks at ~1650 cm (C=N stretch) and ~1100 cm (morpholine C-O-C) confirm core structure.

- Mass Spec : High-resolution ESI-TOF identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Contradictions between calculated and observed masses are resolved by isotopic pattern analysis .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Begin with in vitro assays targeting kinases or receptors (e.g., EGFR, PI3K) due to morpholine’s role in kinase inhibition. Use ATP-competitive binding assays (IC₅₀ determination) and cell viability assays (MTT or CellTiter-Glo®). Dose-response curves (1 nM–100 µM) identify potency. Cross-validate with negative controls (e.g., staurosporine) and replicate experiments (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and conformation. Use SHELXL for refinement: input .hkl data, define disorder (e.g., morpholine ring puckering), and apply restraints for thermal parameters. Hydrogen bonds (e.g., N–H⋯N) stabilize molecular packing. Dihedral angles between pteridine and aryl rings (<20°) indicate planarity. SHELXPRO visualizes electron density maps to resolve ambiguities .

Q. What strategies address contradictory bioactivity data across cell lines or assays?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigate via:

- Selectivity Profiling : Screen against related kinases (e.g., 50-member panel) to identify off-target interactions.

- Metabolic Stability : Test liver microsome stability (e.g., human vs. mouse) to rule out rapid degradation.

- Assay Optimization : Adjust ATP concentrations (Km vs. IC₅₀) and pre-incubation times to account for slow-binding inhibition .

Q. How can computational modeling predict the compound’s binding mode to therapeutic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with kinase crystal structures (PDB: e.g., 4HJO for EGFR). Parameterize the force field for morpholine’s partial charges. MD simulations (AMBER) assess binding stability (RMSD <2 Å over 100 ns). Free-energy perturbation (FEP) calculates ΔG binding. Validate with mutagenesis (e.g., Ala-scanning of active site residues) .

Q. What structural modifications enhance selectivity or reduce toxicity in vivo?

- Methodological Answer : Perform SAR studies:

- Morpholine Replacement : Test piperazine or thiomorpholine for altered H-bonding.

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the aryl ring to improve metabolic stability.

- Prodrug Design : Add ester or phosphate groups to enhance solubility. Assess toxicity via hepatocyte viability and hERG channel inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.